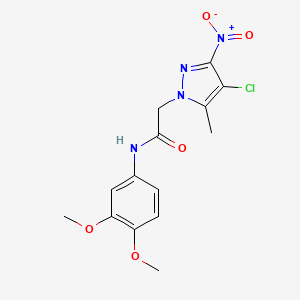

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves reactions that yield complex molecules with potential biological activities. For example, Salian et al. (2017) described the synthesis of a related compound through the reaction of specific carbothioamide with N-(4-nitrophenyl)maleimide, demonstrating the intricacies of pyrazole derivative synthesis. The structural confirmation was achieved using FT-IR, NMR, and LCMS data, highlighting the importance of precise spectroscopic methods in verifying the formation of the desired products (Salian, Narayana, & Sarojini, 2017).

Molecular Structure Analysis

The study of molecular structures, particularly through X-ray crystallography, provides deep insights into the arrangement and orientation of molecules. For instance, the work by Narayana et al. (2016) on different molecular conformations of acetamide derivatives showcases the diverse geometries these molecules can adopt and how hydrogen bonding contributes to their structural stability (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives reveal their reactivity and potential for forming various chemical bonds. For instance, Moghadam and Amini (2018) synthesized a novel compound through a multi-step reaction, highlighting the compound's cytotoxic activity against cancer cell lines, which demonstrates the chemical versatility and biological relevance of these molecules (Moghadam & Amini, 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior under different conditions. The work by Jansukra et al. (2021) on the synthesis, crystallography, and theoretical investigation of a related compound provides valuable insights into how molecular interactions influence the physical properties of these compounds (Jansukra et al., 2021).

Chemical Properties Analysis

Exploring the chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for forming new bonds, is fundamental for applying these compounds in different fields. Studies such as those by Sarhan, Lateef, and Waheed (2017) on the synthesis and characterization of metal complexes of acetamide derivatives help delineate the coordination chemistry of these molecules, offering insights into their chemical behaviors (Sarhan, Lateef, & Waheed, 2017).

Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including compounds structurally related to the query chemical, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies focus on the effect of hydrogen bonding on self-assembly processes and explore the antioxidant activities of the compounds and their complexes. The antioxidant activity was determined in vitro using different assays, indicating that both the ligands and complexes exhibit significant antioxidant activity (Chkirate et al., 2019).

Antimicrobial Activity

In another study, coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline were synthesized and characterized. These complexes were then evaluated for their antibacterial activity against various strains of bacteria, showing outstanding results compared to chloramphenicol, a well-known antibiotic. This suggests potential applications of these complexes in developing new antibacterial agents (Chkirate et al., 2022).

Synthesis and Structural Studies

Several studies have focused on the synthesis, structural characterization, and analysis of acetamide derivatives, demonstrating different molecular conformations and hydrogen bonding patterns in crystalline states. These studies contribute to the understanding of the chemical and physical properties of acetamide derivatives, potentially guiding the design of materials with specific characteristics (Narayana et al., 2016).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of organic crystals, including acetamide structures, aim to understand their potential in photonic devices. By employing ab initio computational methods, these studies assess the materials' suitability for applications in optical switches, modulators, and solar energy conversion, highlighting the importance of such compounds in advanced technological applications (Castro et al., 2017).

Eigenschaften

IUPAC Name |

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O5/c1-8-13(15)14(19(21)22)17-18(8)7-12(20)16-9-4-5-10(23-2)11(6-9)24-3/h4-6H,7H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZDLLJZDRQUHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328832 | |

| Record name | 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807211 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

353455-68-2 | |

| Record name | 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2481063.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)

![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)

![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)

![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)

![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)